(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is a chemical compound that belongs to the class of piperazine derivatives, which are often utilized in medicinal chemistry due to their diverse pharmacological properties. This particular compound features a pyridine ring and a piperazine moiety, which contribute to its potential biological activity. The compound has been studied for its role in various therapeutic applications, particularly in the field of neuropharmacology.
(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is classified as a heterocyclic organic compound. Its structure includes both nitrogen-containing rings (pyridine and piperazine), making it a part of the broader category of nitrogen heterocycles, which are known for their biological significance.
The synthesis of (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine typically involves multi-step organic reactions. One common approach includes the alkylation of piperazine with oxetane derivatives followed by amination with pyridine derivatives.
The molecular structure of (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine can be represented as follows:
This structure includes:
The molecular weight of this compound is approximately 248.33 g/mol, which is significant for calculating dosages in pharmacological studies .
(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine can participate in various chemical reactions typical for nitrogen heterocycles. Some notable reactions include:
These reactions often require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.
The mechanism of action for (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is primarily associated with its interaction with neurotransmitter receptors in the brain. It is hypothesized that this compound may act as a modulator of serotonin or dopamine receptors, influencing mood and behavior.
Research indicates that compounds similar to (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine exhibit anxiolytic and antidepressant effects, although specific data on this compound's exact mechanism remains under investigation .
The compound is typically presented as a crystalline solid with high purity levels (≥97%). Its melting point and solubility characteristics are crucial for its application in biological studies.
Key chemical properties include:
Relevant data from suppliers indicate that the compound maintains integrity over time when stored properly .
(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine has potential applications in:
The construction of the (R)-configured piperazine-oxetane-pyridine hybrid scaffold relies on convergent multi-step strategies that assemble key fragments with precise regiochemical control. A canonical pathway begins with the preparation of the oxetan-3-yl-piperazine building block, typically starting from commercially available 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) [6] [7]. This intermediate undergoes functionalization at the N1-position of the piperazine ring through nucleophilic displacement reactions. A critical advancement involves the use of advanced electrophilic synthons such as 2-methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (CAS 1575591-71-7, C₁₁H₂₀N₂O₂) [6] [7]. This aldehyde derivative serves as a pivotal building block due to its reactive carbonyl group and sterically hindered tertiary carbon center, which influences subsequent stereoselective transformations.
The pyridine-containing fragment, 5-aminopyridin-2-yl derivatives, are typically prepared via transition-metal catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr). As demonstrated in aminopyridine derivative syntheses [2], chloropyridine intermediates undergo displacement with piperazines under thermally controlled conditions (80-120°C) in polar aprotic solvents like DMF or NMP, often requiring stoichiometric bases such as DIPEA or Cs₂CO₃ to facilitate the reaction. The final convergent step involves coupling the oxetan-3-yl-piperazine moiety with the functionalized 5-halopyridin-2-amine (halo = Cl, Br) under Buchwald-Hartwig amination conditions. This typically employs palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky phosphine ligands (XPhos, SPhos) and strong bases (NaOtBu) in toluene or dioxane at elevated temperatures (90-110°C), achieving yields of 65-85% [1] [2].
Table 1: Key Synthetic Intermediates for (R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine Synthesis
Intermediate Name | CAS Number | Molecular Formula | Key Structural Features | Primary Synthetic Role |
---|---|---|---|---|
1-(Oxetan-3-yl)piperazine | 1254115-23-5 | C₇H₁₄N₂O | Oxetane-piperazine linkage | Core heterocyclic fragment |
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde | 1575591-71-7 | C₁₁H₂₀N₂O₂ | Aldehyde functionality, steric hindrance | Electrophile for reductive amination |
5-Bromo-2-nitropyridine | 15862-38-7 | C₅H₃BrN₂O₂ | Halogen for substitution, nitro group | Amine-protected pyridine precursor |
Reductive amination stands as the predominant method for introducing the oxetan-3-yl group onto the piperazine nitrogen while constructing the sterically congested tertiary carbon center adjacent to the aldehyde functionality. This reaction involves the condensation of 1-(oxetan-3-yl)piperazine with sterically hindered carbonyl compounds like 2,2-dimethyl-3-oxopropanal derivatives, followed by in situ reduction. Optimization studies reveal that borohydride reducing agents (NaBH₄, NaBH(OAc)₃, NaBH₃CN) in dichloromethane or THF at 0°C to room temperature provide superior control over over-reduction byproducts compared to catalytic hydrogenation [2] [3]. The oxetan-3-yl group’s compact spirocyclic structure enhances reactivity while minimizing steric constraints during imine formation, contributing to yields exceeding 75% [6] [7].
Critical parameters influencing reductive amination efficiency include:
Table 2: Optimization of Reductive Amination for Oxetan-3-yl Incorporation
Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Aldehyde Reduction Byproduct (%) |
---|---|---|---|---|---|
NaBH₄ | MeOH | 0 → 25 | 2 | 62 | 18 |
NaBH(OAc)₃ | DCM | 0 → 25 | 8 | 78 | <5 |
NaBH₃CN | THF/AcOH | 5 | 16 | 85 | <2 |
NaBH(OAc)₃ | MeOH | -10 → 0 | 6 | 71 | 8 |
Preserving the chiral integrity at the 2-methylpiperazine stereocenter demands strategic enantiocontrol throughout the synthesis. Two predominant approaches have been optimized: chiral auxiliary-mediated synthesis and enzymatic resolution. In the chiral auxiliary route, (R)-2-methylpiperazine derivatives are prepared using (R)-1-phenylethylamine as a temporary chiral director. This auxiliary facilitates diastereoselective alkylation at the piperazine N4-position through steric shielding of one enantioface. Subsequent hydrogenolytic cleavage (H₂, Pd/C) removes the chiral auxiliary without epimerization, yielding enantiomerically enriched (R)-1-(oxetan-3-yl)-2-methylpiperazine precursors with >95% ee [3].
Enzymatic resolution provides a complementary strategy, particularly effective at later synthetic stages. Lipase-catalyzed (e.g., Candida antarctica Lipase B) transesterification or hydrolysis of racemic ester-bearing precursors enables kinetic resolution. This method achieves ee values >99% but suffers from yield limitations inherent to resolution processes (theoretical max. 50%) [3]. Process intensification via continuous flow chemistry has improved this route’s efficiency – immobilized enzymes in packed-bed reactors enable extended catalyst lifetimes and higher throughput. Critical parameters for stereochemical preservation include:
Table 3: Enantioselective Methods for (R)-Configuration Control
Method | Key Agent/Condition | ee (%) | Overall Yield | Advantages | Limitations |
---|---|---|---|---|---|
Chiral Auxiliary | (R)-1-Phenylethylamine, Pd/C cleavage | >95 | 60-65% | Predictable stereocontrol, scalable | Extra synthetic steps |
Enzymatic Resolution | Candida antarctica Lipase B | >99 | 40-45% | High enantiopurity, green chemistry | Maximum 50% yield from racemate |
Chiral Chromatography | Preparative SFC (Chiralpak AD-H) | >99 | 30-35% | Applicable to final compound | Low throughput, high solvent consumption |
Asymmetric Catalysis | Chiral Ir-phosphine complexes | 88-92 | 75-80% | Atom-economical | Costly catalysts, sensitivity |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: